molecular formula C8H14N2O2 B12830588 (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid

(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid

Katalognummer: B12830588
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: SZFQJESRVGPCAO-GRQBKTHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid is a complex organic compound with a unique structure that includes a benzoimidazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Cyclization Reaction: The initial step often involves the cyclization of a precursor molecule to form the benzoimidazole core. This can be achieved through the reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Hydrogenation: The benzoimidazole core is then subjected to hydrogenation to saturate the aromatic ring, resulting in the octahydro structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can further modify the compound, often using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in diseases such as cancer, diabetes, or infectious diseases.

Industry

Industrially, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity. The pathways involved often include signal transduction, metabolic regulation, or gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: The parent compound, benzimidazole, shares the core structure but lacks the octahydro and carboxylic acid modifications.

    Octahydrobenzoimidazole: Similar to (3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid but without the carboxylic acid group.

    Carboxylic Acid Derivatives: Compounds with similar carboxylic acid functionalities but different core structures.

Uniqueness

This compound is unique due to its combination of a saturated benzoimidazole core and a carboxylic acid group. This structure imparts specific chemical properties, such as increased stability and reactivity, which are not present in its simpler analogs.

Eigenschaften

Molekularformel

C8H14N2O2

Molekulargewicht

170.21 g/mol

IUPAC-Name

(3aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C8H14N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h5-7,9-10H,1-4H2,(H,11,12)/t5-,6?,7?/m1/s1

InChI-Schlüssel

SZFQJESRVGPCAO-GRQBKTHUSA-N

Isomerische SMILES

C1CCC2[C@@H](C1)NC(N2)C(=O)O

Kanonische SMILES

C1CCC2C(C1)NC(N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.